molecular formula C12H13BrN2O2 B2666373 3-(5-Bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole CAS No. 695224-77-2

3-(5-Bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole

Cat. No. B2666373
CAS RN: 695224-77-2
M. Wt: 297.152
InChI Key: AFZCUBCXDKSTAA-UHFFFAOYSA-N
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Description

The compound “3-(5-Bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has a bromofuran moiety, a cyclohexyl group, and a 1,2,4-oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the furan ring could potentially be reactive in substitution reactions. The 1,2,4-oxadiazole ring might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and stability .

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of 1,3,4-oxadiazole derivatives, including those related to 3-(5-Bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole, has been a focus of research due to their broad range of biological effects. These compounds exhibit cytotoxic, antibacterial, antifungal, and anti-tubercular activities, making them valuable in the development of new therapeutic agents. For instance, derivatives have been prepared using acylhydrazide, reacted with various compounds to yield different 1,3,4-oxadiazole derivatives, showing remarkable antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Antimicrobial and Antifungal Activities

Research has also focused on the molecular docking studies of substituted benzofuran and pyrazole derivatives, including oxadiazole derivatives, to investigate their binding interactions with DNA gyrase of Mycobacterium tuberculosis, a validated target for the development of novel therapeutics. These studies have shown that certain derivatives exhibit high binding energy and low inhibition constant values, indicating strong affinity to DNA GyrB protein, and suggesting potential for antimicrobial applications (Sanjeeva et al., 2021).

Antileishmanial and Antibacterial Activities

The synthesis and evaluation of 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one have been studied for their antimicrobial activities, showing low effectiveness on bacterial species but high antileishmanial activity. This indicates the potential use of such compounds in the treatment of leishmaniasis, a disease caused by the Leishmania parasite (Ustabaş et al., 2020).

Therapeutic Potential and Drug Development

The therapeutic potential of oxadiazole or furadiazole-containing compounds has been highlighted, with 1,3,4-oxadiazoles being important synthons in drug development. These derivatives exhibit various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. Their incorporation into drug structures points to their significant role in the development of new therapeutic agents (Siwach & Verma, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, its mechanism of action would involve how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety data sheets should be consulted when handling this compound .

Future Directions

The future research directions for this compound could involve further studies into its synthesis, reactivity, and potential applications. This could include exploring its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c13-10-7-6-9(16-10)11-14-12(17-15-11)8-4-2-1-3-5-8/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZCUBCXDKSTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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